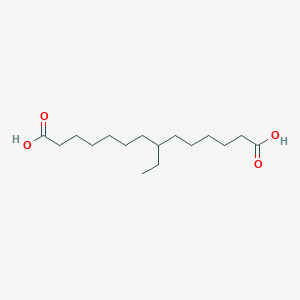
7-Ethyltetradecanedioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Ethyltetradecanedioic acid is a long-chain dicarboxylic acid with the molecular formula C16H30O4. It is a derivative of tetradecanedioic acid, characterized by the presence of an ethyl group at the 7th carbon position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-Ethyltetradecanedioic acid typically involves the alkylation of tetradecanedioic acid. One common method is the Friedel-Crafts alkylation, where tetradecanedioic acid reacts with ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve anhydrous conditions and temperatures ranging from 0°C to 50°C.
Industrial Production Methods: Industrial production of this compound may involve more scalable processes such as continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also being explored to make the process more environmentally friendly .
Analyse Des Réactions Chimiques
Types of Reactions: 7-Ethyltetradecanedioic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the carboxyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) can be used to convert carboxyl groups into acyl chlorides, which can then undergo further substitution reactions.
Major Products:
Oxidation: Produces ketones or aldehydes.
Reduction: Produces primary or secondary alcohols.
Substitution: Produces esters, amides, or other derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
7-Ethyltetradecanedioic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of polymers and complex organic molecules.
Biology: It serves as a model compound for studying fatty acid metabolism and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of metabolic disorders.
Industry: It is used in the production of biodegradable polymers and as a precursor for the synthesis of surfactants and lubricants
Mécanisme D'action
The mechanism of action of 7-Ethyltetradecanedioic acid involves its interaction with various molecular targets and pathways:
Comparaison Avec Des Composés Similaires
Tetradecanedioic acid: The parent compound, lacking the ethyl group at the 7th position.
Hexadecanedioic acid: A similar long-chain dicarboxylic acid with two additional carbon atoms.
Dodecanedioic acid: A shorter-chain dicarboxylic acid with two fewer carbon atoms.
Uniqueness: 7-Ethyltetradecanedioic acid is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. This structural modification can enhance its solubility, stability, and interaction with biological targets, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
82200-86-0 |
|---|---|
Formule moléculaire |
C16H30O4 |
Poids moléculaire |
286.41 g/mol |
Nom IUPAC |
7-ethyltetradecanedioic acid |
InChI |
InChI=1S/C16H30O4/c1-2-14(11-7-5-9-13-16(19)20)10-6-3-4-8-12-15(17)18/h14H,2-13H2,1H3,(H,17,18)(H,19,20) |
Clé InChI |
UWJRHVPYRNDMRO-UHFFFAOYSA-N |
SMILES canonique |
CCC(CCCCCCC(=O)O)CCCCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[2-(2,4-Dinitrophenyl)ethenyl]-N,N-diethylaniline](/img/structure/B14416099.png)
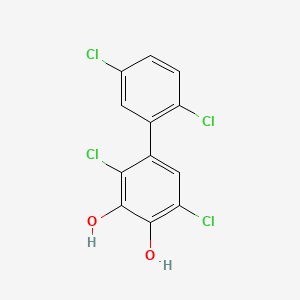
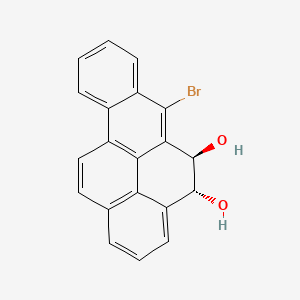




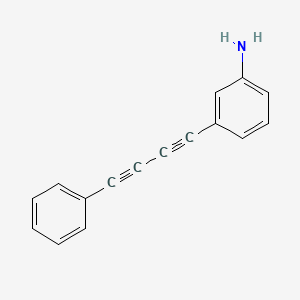
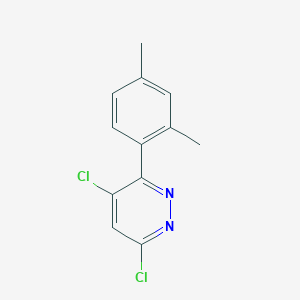
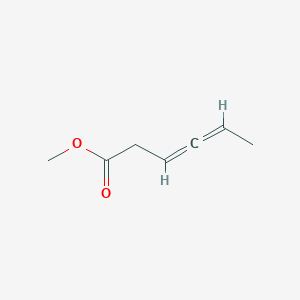
![1-Methyl-3-(phenylsulfanyl)benzo[F]quinoline](/img/structure/B14416149.png)
![2-[5-(3,5-dimethyl-1,2-oxazol-4-yl)-3,4-dimethyl-1H-indol-2-yl]-2-oxoacetamide](/img/structure/B14416164.png)
![Acetamide, N-[4-[3-(4-methoxyphenyl)-1-oxo-2-propenyl]phenyl]-](/img/structure/B14416166.png)

